ADCY10 (soluble Adenylyl Cyclase) Inhibitory Potency: BindingDB Cross-Study Comparison
The target compound is reported in BindingDB (BDBM50607679, CHEMBL5218615) with an IC₅₀ of 2.40 nM against human ADCY10 (soluble adenylyl cyclase) in a cAMP accumulation assay using α-³²P-labeled ATP [1]. By comparison, a structurally distinct sAC inhibitor from the same patent family (US20240239774, Example 9; BDBM50607671) exhibits an IC₅₀ of 87 nM in a comparable assay [2]. This represents an approximately 36-fold difference in potency, highlighting the critical role of the specific substitution pattern.
| Evidence Dimension | ADCY10 (soluble adenylyl cyclase) inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 2.40 nM (BindingDB BDBM50607679; cAMP accumulation assay, human ADCY10) |
| Comparator Or Baseline | US20240239774 Example 9 (BDBM50607671): IC₅₀ = 87 nM |
| Quantified Difference | ~36-fold greater potency for target compound |
| Conditions | Human ADCY10; cAMP accumulation assay; α-³²P-ATP substrate; preincubation 15 min |
Why This Matters
A 36-fold potency advantage over a structurally close in-class comparator directly influences the effective concentration range required in cellular or biochemical assays, impacting reagent consumption and experimental design.
- [1] BindingDB. BDBM50607679 (CHEMBL5218615). Affinity Data: IC₅₀ = 2.40 nM, Human ADCY10. Available at: http://bdb8.ucsd.edu. View Source
- [2] BindingDB. BDBM50607671 (CHEMBL5221093). Affinity Data: IC₅₀ = 87 nM, Human ADCY10. Available at: https://ww.bindingdb.org. View Source
